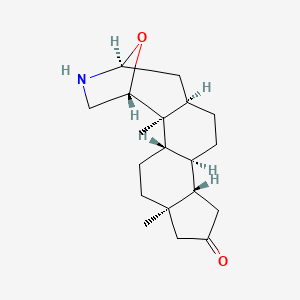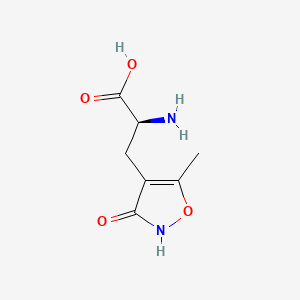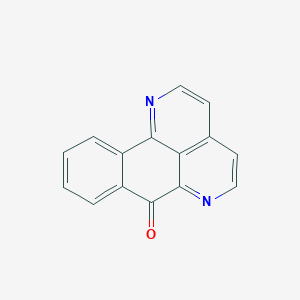
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
The primary target of SBI-115 is the Takeda G protein receptor 5 (TGR5) . TGR5, also known as GPCR19, is a G protein-coupled receptor that plays a crucial role in various physiological processes, including bile acid metabolism and regulation of inflammatory responses .
Mode of Action
SBI-115 acts as an antagonist of TGR5 . By binding to this receptor, it inhibits the activation of TGR5, thereby modulating the receptor’s function . This interaction leads to a decrease in hepatic cystogenesis in conditions such as polycystic liver diseases .
Biochemical Pathways
The action of SBI-115 primarily affects the bile acid signaling pathway . By inhibiting TGR5, SBI-115 disrupts the normal signaling process, leading to alterations in bile acid metabolism . This can have downstream effects on various physiological processes, including lipid metabolism and inflammatory responses .
Result of Action
The antagonistic action of SBI-115 on TGR5 has several molecular and cellular effects. It has been shown to decrease cell proliferation and induce cell death in certain conditions . For instance, in pancreatic cancer cells, SBI-115 treatment led to a significant decrease in proliferation capacities and induced cell death . Additionally, SBI-115 treatment could impair the morphology of mitochondria in most PANC-1 and BXPC3 cells .
Action Environment
The efficacy and stability of SBI-115 can be influenced by various environmental factors. For instance, the compound is reported to be light sensitive, suggesting that exposure to light might affect its stability and potency . Furthermore, the physiological environment, such as the presence of other metabolites or drugs, could potentially influence the action of SBI-115.
Biochemical Analysis
Biochemical Properties
SBI-115 plays a crucial role in biochemical reactions by inhibiting the activity of GPBAR1 (TGR5). This receptor is involved in various physiological processes, including bile acid signaling, glucose metabolism, and energy homeostasis . SBI-115 interacts with GPBAR1 by binding to the receptor and preventing its activation by bile acids. This interaction inhibits the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cyclic adenosine monophosphate (cAMP) levels . By inhibiting GPBAR1, SBI-115 can modulate the proliferation of cholangiocytes, which are the epithelial cells lining the bile ducts .
Cellular Effects
SBI-115 has been shown to exert significant effects on various types of cells and cellular processes. In cholangiocytes, SBI-115 inhibits cell proliferation and reduces the growth of cysts, which are characteristic of polycystic liver diseases . This compound influences cell function by modulating cell signaling pathways, particularly those involving cAMP. By inhibiting the GPBAR1 receptor, SBI-115 reduces the cAMP-mediated signaling that promotes cell proliferation . Additionally, SBI-115 has been observed to impact gene expression and cellular metabolism, further contributing to its effects on cell function .
Molecular Mechanism
The molecular mechanism of SBI-115 involves its interaction with the GPBAR1 receptor. SBI-115 binds to the receptor and acts as an antagonist, preventing the activation of GPBAR1 by bile acids . This inhibition blocks the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cAMP levels. By inhibiting these pathways, SBI-115 reduces cell proliferation and cyst growth in cholangiocytes . Additionally, SBI-115 may influence gene expression by modulating the activity of transcription factors that are regulated by cAMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SBI-115 have been observed to change over time. The stability and degradation of SBI-115 can influence its long-term effects on cellular function. Studies have shown that SBI-115 can inhibit cell proliferation and cyst growth in cholangiocytes over a period of 24 hours .
Dosage Effects in Animal Models
The effects of SBI-115 vary with different dosages in animal models. Studies have shown that higher doses of SBI-115 can lead to more significant inhibition of cell proliferation and cyst growth in cholangiocytes . At very high doses, SBI-115 may also exhibit toxic or adverse effects, which need to be carefully monitored in animal studies .
Metabolic Pathways
SBI-115 is involved in metabolic pathways related to bile acid signaling and glucose metabolism. By inhibiting the GPBAR1 receptor, SBI-115 can modulate the activity of enzymes and cofactors involved in these pathways . This inhibition can affect metabolic flux and alter the levels of metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of SBI-115 within cells and tissues are critical for its activity and function. SBI-115 is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cells, SBI-115 can interact with the GPBAR1 receptor and exert its inhibitory effects . The localization and accumulation of SBI-115 within specific tissues and cellular compartments can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of SBI-115 is important for its activity and function. SBI-115 may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of SBI-115 to these specific sites can enhance its interaction with the GPBAR1 receptor and improve its inhibitory effects .
Preparation Methods
The synthesis of SBI-115 involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Chlorination: The pyrimidine core is then chlorinated to introduce the chlorine atom at the desired position.
Sulfonylation: The chlorinated pyrimidine is subjected to sulfonylation to introduce the ethylsulfonyl group.
Esterification: Finally, the compound undergoes esterification to form the m-tolyl ester, resulting in the final product, SBI-115
Chemical Reactions Analysis
SBI-115 undergoes several types of chemical reactions, including:
Oxidation: SBI-115 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, leading to different reduced products.
Substitution: SBI-115 can undergo substitution reactions, particularly at the chlorine atom, to form various substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SBI-115 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of TGR5 in various chemical processes.
Biology: SBI-115 is employed in biological studies to investigate the function of TGR5 in cellular processes, including cell proliferation and apoptosis.
Medicine: The compound is being explored for its potential therapeutic applications in treating polycystic liver diseases and other conditions related to TGR5 activity.
Industry: SBI-115 is used in the development of new drugs and therapeutic agents targeting TGR5
Comparison with Similar Compounds
SBI-115 is unique compared to other TGR5 antagonists due to its high potency and specificity. Similar compounds include:
TC-G 1005: A potent and selective TGR5 agonist.
INT-767: A dual agonist for farnesoid X receptor (FXR) and TGR5.
Deoxycholic acid sodium salt: An endogenous metabolite that can activate TGR5.
Ursodeoxycholic acid sodium: A naturally occurring bile acid with TGR5 agonist activity .
SBI-115 stands out due to its specific antagonistic activity against TGR5, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SBI-115 and what is its primary target in biological systems?
A1: SBI-115 (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].
Q2: How does SBI-115 interact with TGR5 and what are the downstream consequences of this interaction?
A2: SBI-115 binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, SBI-115 can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].
Q3: What are the potential therapeutic applications of SBI-115 based on the current research?
A3: Research suggests that SBI-115 could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that SBI-115 reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, SBI-115 was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].
Q4: What is the impact of SBI-115 on lipid metabolism in the context of fatty liver disease?
A4: Research on pearl gentian grouper hepatocytes indicates that SBI-115, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with SBI-115 could potentially exacerbate lipid accumulation in fatty liver disease.
Q5: What are the limitations of the current research on SBI-115?
A5: Most research on SBI-115 utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of SBI-115 and its potential impact on other physiological processes is essential.
Q6: What are the future directions for research on SBI-115?
A6: Future research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)


![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)




